molecular formula C13H18FNO3S B3016075 N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 1286732-56-6

N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B3016075
CAS RN: 1286732-56-6
M. Wt: 287.35
InChI Key: TWJBGILXPUMOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide, also known as CFM-2, is a sulfonamide compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CFM-2 has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Structural Investigation and Potential Applications

  • Antitubercular Potential : A structurally similar compound, N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide, demonstrated potential as an antitubercular agent, hinting at possible similar applications for N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide (Purushotham & Poojary, 2018).

  • Molecular Structure and Dynamics : A study on AND-1184, a compound with a similar sulfonamide group, highlighted the importance of structural characterization for potential Active Pharmaceutical Ingredients (APIs), which could be relevant for the N-(2-cyclopropyl-2-hydroxypropyl) derivative (Pawlak, Szczesio & Potrzebowski, 2021).

Chemical Synthesis and Reactivity

  • Electrophilic Fluorination : The development of sterically demanding electrophilic fluorinating reagents, like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, offers insights into the fluorination chemistry that may be applicable to the synthesis of this compound (Yasui et al., 2011).

  • DNA Binding and Anticancer Activity : Mixed-ligand copper(II)-sulfonamide complexes, including those with benzenesulfonamide derivatives, have shown significant DNA binding and anticancer activities, suggesting potential therapeutic applications for sulfonamide-based compounds (González-Álvarez et al., 2013).

Enantioselective Synthesis

  • Asymmetric Synthesis : The enantiodivergent electrophilic fluorination technique using cinchona alkaloids and N-fluorobenzenesulfonimide illustrates a method for creating enantiomerically pure compounds, which could be applicable in the synthesis of chiral variants of this compound (Yamamoto et al., 2011).

Crystal Structure Analysis

  • Crystal Structures and Hirshfeld Surface Analysis : Investigations into the crystal structures and Hirshfeld surface analyses of related N-(2-fluorobenzoyl)-arylsulfonamides provide a framework for understanding the molecular interactions and structural properties that could be relevant for this compound (Suchetan et al., 2016).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-9-7-11(5-6-12(9)14)19(17,18)15-8-13(2,16)10-3-4-10/h5-7,10,15-16H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJBGILXPUMOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2CC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.